molecular formula C11H13F3N4O2 B11739618 2-cyano-3-(dimethylamino)-N'-(5,5,5-trifluoro-4-oxopentan-2-ylidene)prop-2-enehydrazide

2-cyano-3-(dimethylamino)-N'-(5,5,5-trifluoro-4-oxopentan-2-ylidene)prop-2-enehydrazide

Cat. No.: B11739618
M. Wt: 290.24 g/mol
InChI Key: ZMOGFZZQCRRGJA-UHFFFAOYSA-N
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Description

2-cyano-3-(dimethylamino)-N’-(5,5,5-trifluoro-4-oxopentan-2-ylidene)prop-2-enehydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(dimethylamino)-N’-(5,5,5-trifluoro-4-oxopentan-2-ylidene)prop-2-enehydrazide typically involves the reaction of a cyano compound with a hydrazide derivative under controlled conditions. The reaction may require specific catalysts, solvents, and temperature conditions to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound could be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules could be studied to understand its mechanism of action.

Medicine

In medicinal chemistry, the compound may be explored as a potential drug candidate. Its pharmacokinetic and pharmacodynamic properties would be evaluated to determine its suitability for therapeutic use.

Industry

In industrial applications, the compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its stability and reactivity make it a versatile component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-cyano-3-(dimethylamino)-N’-(5,5,5-trifluoro-4-oxopentan-2-ylidene)prop-2-enehydrazide would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(dimethylamino)-N’-(4-oxopentan-2-ylidene)prop-2-enehydrazide
  • 2-cyano-3-(dimethylamino)-N’-(5,5,5-trifluoro-3-oxopentan-2-ylidene)prop-2-enehydrazide

Uniqueness

The presence of the trifluoromethyl group in 2-cyano-3-(dimethylamino)-N’-(5,5,5-trifluoro-4-oxopentan-2-ylidene)prop-2-enehydrazide imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics may enhance its performance in various applications compared to similar compounds.

Properties

Molecular Formula

C11H13F3N4O2

Molecular Weight

290.24 g/mol

IUPAC Name

2-cyano-3-(dimethylamino)-N-[(5,5,5-trifluoro-4-oxopentan-2-ylidene)amino]prop-2-enamide

InChI

InChI=1S/C11H13F3N4O2/c1-7(4-9(19)11(12,13)14)16-17-10(20)8(5-15)6-18(2)3/h6H,4H2,1-3H3,(H,17,20)

InChI Key

ZMOGFZZQCRRGJA-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C(=CN(C)C)C#N)CC(=O)C(F)(F)F

Origin of Product

United States

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